molecular formula C11H6N2O2 B2766568 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile CAS No. 31489-18-6

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2766568
CAS No.: 31489-18-6
M. Wt: 198.181
InChI Key: PRXNTCCKSPNEFB-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H6N2O2 It is characterized by the presence of a pyrrole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 4-aminobenzonitrile with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted aromatic compounds

Scientific Research Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazine hydrochloride

Uniqueness

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable for specific research and industrial purposes .

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, with the CAS number 31489-18-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₆N₂O₂
  • Molecular Weight : 198.18 g/mol
  • Structure : The compound features a pyrrole ring fused with a benzonitrile moiety, which may contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of pyrrolidine and related compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AHeLa5.0Induces apoptosis via caspase activation
Compound BMCF-73.2Inhibits cell cycle progression at G2/M phase
This compoundA549TBDTBD

The exact IC₅₀ value for this compound against specific cancer cell lines remains to be elucidated in further studies.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For instance, studies have reported that certain pyrrole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Enzyme Inhibition

Research has indicated that pyrrole derivatives can act as inhibitors of various enzymes. Notably, some studies have focused on their interaction with alkaline phosphatase and other relevant targets in metabolic pathways.

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of several pyrrole derivatives, including this compound. The study involved screening against multiple cancer cell lines:

  • Methodology : MTT assay was used to determine cell viability.
  • Results : The compound showed moderate activity against A549 lung cancer cells with an observed inhibition of proliferation.

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, various pyrrole derivatives were tested against common pathogens:

  • Pathogens Tested : E. coli, S. aureus.
  • Results : Compounds exhibited varying degrees of inhibition; however, specific data for this compound is still pending.

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXNTCCKSPNEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31489-18-6
Record name 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
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